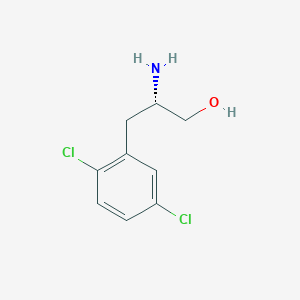
(2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzaldehyde and an appropriate chiral amine.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring that reaction conditions are optimized for yield and purity.
Continuous Flow Processes: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the dichlorophenyl group can result in various substituted derivatives.
Scientific Research Applications
(2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol: The enantiomer of the compound, which may have different biological activity.
2-amino-3-(2,5-dichlorophenyl)propan-1-ol: The racemic mixture containing both enantiomers.
Other Dichlorophenyl Derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
(2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-1-2-9(11)6(3-7)4-8(12)5-13/h1-3,8,13H,4-5,12H2/t8-/m0/s1 |
InChI Key |
HAEZGCGMFWHCLN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@@H](CO)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















